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# Technical Support Center: Preventing Hydrolysis of Tos-PEG3 During Conjugation

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This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice to minimize the hydrolysis of **Tos-PEG3** during bioconjugation experiments, ensuring high yields of the desired conjugate.

## Frequently Asked Questions (FAQs)

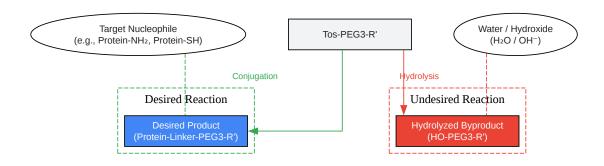
Q1: What is Tos-PEG3 and how does it work for conjugation?

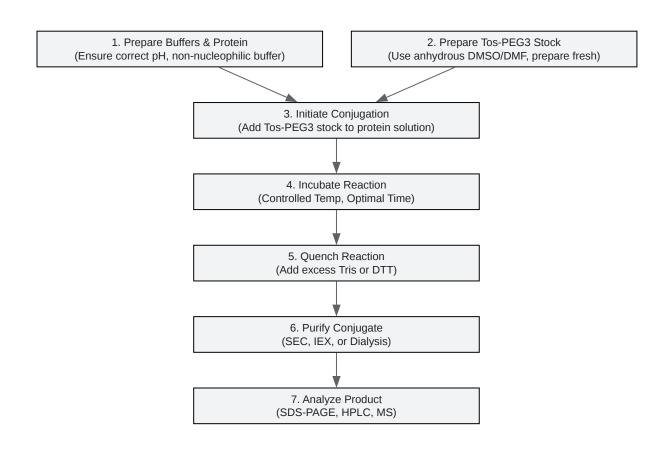
**Tos-PEG3** is a polyethylene glycol (PEG) linker that contains a tosyl (p-toluenesulfonate) group. The tosyl group is an excellent leaving group, making the terminal carbon of the PEG chain highly susceptible to nucleophilic substitution.[1][2] This property allows **Tos-PEG3** to react efficiently with nucleophilic functional groups on biomolecules, such as the primary amines (-NH<sub>2</sub>) found in lysine residues or the thiols (-SH) in cysteine residues, forming a stable covalent bond.[3][4] This process is commonly used to synthesize PROTACs and other advanced bioconjugates.[1][5]

Q2: What is hydrolysis in the context of **Tos-PEG3**, and why is it a problem?

Hydrolysis is the primary competing side-reaction during **Tos-PEG3** conjugation. In this reaction, water molecules or hydroxide ions (OH<sup>-</sup>) from the aqueous buffer act as nucleophiles, attacking the tosylated end of the PEG. This replaces the tosyl group with a hydroxyl group (-OH), rendering the PEG molecule inert and unable to react with the target biomolecule. This undesirable reaction reduces the concentration of active **Tos-PEG3**, leading to lower conjugation efficiency and decreased yield of the final product.









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